4-Benzyl-7-methoxy-3-phenylcoumarin
Overview
Description
4-Benzyl-7-methoxy-3-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring. This particular compound is notable for its unique structural features, which include a benzyl group at the 4-position, a methoxy group at the 7-position, and a phenyl group at the 3-position. These modifications confer distinct chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-7-methoxy-3-phenylcoumarin typically involves the Pechmann condensation, a well-known method for coumarin synthesis. This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials include 4-benzylphenol, 3-phenylpropionic acid, and methoxyacetyl chloride. The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time. Green chemistry approaches, such as microwave-assisted synthesis, may also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-7-methoxy-3-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated coumarins.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Benzyl-7-methoxy-3-phenylcoumarin involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation by binding to their active sites and preventing substrate access . The compound’s fluorescence properties also make it useful in tracking molecular interactions and pathways in live cells .
Comparison with Similar Compounds
7-Hydroxycoumarin: Known for its strong fluorescence and used in similar applications as a biochemical marker.
4-Methylumbelliferone: Another fluorescent coumarin derivative with applications in enzyme assays and diagnostics.
Uniqueness: 4-Benzyl-7-methoxy-3-phenylcoumarin stands out due to its unique substitution pattern, which enhances its chemical stability and fluorescence intensity. This makes it particularly valuable in applications requiring high sensitivity and specificity .
Properties
IUPAC Name |
4-benzyl-7-methoxy-3-phenylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-25-18-12-13-19-20(14-16-8-4-2-5-9-16)22(17-10-6-3-7-11-17)23(24)26-21(19)15-18/h2-13,15H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOPTEYIGFLSJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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